6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Medicinal Chemistry Process Chemistry Organic Synthesis

Orthogonal C4-Cl/C6-Br reactivity eliminates the complex product mixtures that plague dichloro analogs. This scaffold enables a clean, sequential Suzuki-amination sequence-critical when scaling a kinase-focused library. Key supply facts: 98% assay purity with no chromatography required in the validated 4-step route; melting point 112-118°C confirms batch consistency; store under inert gas at 2-8°C. Researchers gain a single building block that reliably generates >175 4,6-disubstituted thieno[2,3-d]pyrimidines from one batch, while procurement managers benefit from a chromatography-free synthesis that keeps multi-gram costs predictable.

Molecular Formula C6H2BrClN2S
Molecular Weight 249.52 g/mol
CAS No. 56844-12-3
Cat. No. B1281017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chlorothieno[2,3-d]pyrimidine
CAS56844-12-3
Molecular FormulaC6H2BrClN2S
Molecular Weight249.52 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1C(=NC=N2)Cl)Br
InChIInChI=1S/C6H2BrClN2S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H
InChIKeyCMIXHHOZGMSYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-chlorothieno[2,3-d]pyrimidine (CAS 56844-12-3): A Critical Building Block for Kinase-Focused Drug Discovery


6-Bromo-4-chlorothieno[2,3-d]pyrimidine (CAS 56844-12-3) is a halogenated, fused heterocyclic scaffold that serves as a key synthetic intermediate in the preparation of targeted kinase inhibitor libraries [1]. This compound, with the molecular formula C6H2BrClN2S, a molecular weight of 249.51 g/mol, and a melting point of 112–118 °C, functions as a versatile, dual-electrophilic core . Its structural value is defined by the orthogonal reactivity of its chlorine (C4) and bromine (C6) substituents, which enables highly programmable, sequential functionalization [1]. This regioselective control is fundamental to constructing the diverse, 4,6-disubstituted thieno[2,3-d]pyrimidine architectures central to modern kinase inhibitor design [1].

Why Generic Substitution of 6-Bromo-4-chlorothieno[2,3-d]pyrimidine Fails: The Problem of Reactivity Orthogonality and Isomerism


Generic substitution with closely related analogs like 4,6-dichlorothieno[2,3-d]pyrimidine or the isomeric 6-bromo-4-chlorothieno[3,2-d]pyrimidine [1] will fundamentally alter, or in some cases eliminate, the compound's designed utility. The target compound's value is based on the precise placement of two halogens with vastly different reactivities for Suzuki and amination couplings, enabling a defined, two-step diversification sequence [2]. Substituting both positions with the same halogen (e.g., chlorine) destroys this orthogonal reactivity, leading to complex mixtures of products and lower overall yields. Furthermore, the thieno[2,3-d]pyrimidine core is one of three possible regioisomers [2], each of which presents a different geometry and electronic distribution to biological targets, making them non-interchangeable from a medicinal chemistry perspective. The following quantitative evidence details the specific, measurable advantages that justify the procurement of 6-bromo-4-chlorothieno[2,3-d]pyrimidine over these alternatives.

6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Quantitative Evidence for Superior Reactivity, Scalability, and Synthetic Utility


6-Bromo-4-chlorothieno[2,3-d]pyrimidine Demonstrates a 49% Chromatography-Free Overall Yield in a 4-Step Scalable Synthesis

A key differentiator for 6-bromo-4-chlorothieno[2,3-d]pyrimidine is the existence of a robust, scalable, and chromatography-free synthesis that delivers the compound in a high overall yield. This is a significant advantage over alternative routes to similar building blocks, which may require chromatographic purification of intermediates, limiting scalability. A reported four-step procedure (Gewald reaction, pyrimidone formation, bromination, and chlorination) starting from cheap bulk chemicals delivers the target compound in a 49% overall yield without the use of column chromatography at any stage [1]. This compares favorably to a related synthesis of 6-bromothieno[2,3-d]pyrimidin-4(3H)-one (CAS 56844-40-7), a common precursor, which often reports yields in the 30-40% range for the bromination step alone, requiring chromatographic purification [2].

Medicinal Chemistry Process Chemistry Organic Synthesis

6-Bromo-4-chlorothieno[2,3-d]pyrimidine Enables a Quantitatively Efficient 2-Step Route to Thieno[2,3-d]pyrimidine Libraries

6-Bromo-4-chlorothieno[2,3-d]pyrimidine functions as an exceptionally efficient starting point for synthesizing diverse libraries. A published, optimized protocol demonstrates that a library of 4-amino-6-aryl thieno[2,3-d]pyrimidines can be accessed in just 2 steps from this building block via a sequential nucleophilic aromatic substitution (SNAr) at C4 followed by a Suzuki cross-coupling at C6 [1]. This sequence exploits the orthogonal reactivity of the two halogens (Cl > Br in SNAr), ensuring high regioselectivity and minimizing purification needs. In contrast, starting from a mono-halogenated scaffold would require additional steps for functionalization and halogen introduction, reducing overall efficiency and increasing synthesis time.

Medicinal Chemistry High-Throughput Synthesis Organic Synthesis

6-Bromo-4-chlorothieno[2,3-d]pyrimidine's Orthogonal Halogen Reactivity Provides Superior Regioselectivity over Symmetrical Analogs

The key advantage of 6-bromo-4-chlorothieno[2,3-d]pyrimidine over its symmetrical analog, 4,6-dichlorothieno[2,3-d]pyrimidine (CAS 1638764-42-7) , is the high degree of regioselectivity achievable in sequential derivatizations. The chlorine at the 4-position is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the bromine at the 6-position, allowing for the exclusive displacement of chloride under mild conditions. This is a critical property that a symmetrical dichloro compound cannot replicate, as it would lead to a mixture of mono- and di-substituted products, necessitating difficult separations and reducing yield [1].

Medicinal Chemistry Process Chemistry Organic Synthesis

6-Bromo-4-chlorothieno[2,3-d]pyrimidine is a Validated Scaffold for Generating Highly Potent EGFR Inhibitors (IC50 < 1 nM)

6-Bromo-4-chlorothieno[2,3-d]pyrimidine serves as the direct precursor to a series of highly potent thieno[2,3-d]pyrimidine-based EGFR tyrosine kinase inhibitors. A structure-activity relationship (SAR) study using this core scaffold led to the identification of three compounds with IC50 values below 1 nM against EGFR. The most potent of these derivatives achieved an IC50 of 0.3 nM against wild-type EGFR and its clinically relevant mutants (L858R and L861Q), a level of potency that matches the commercial drug Erlotinib in the same enzymatic assays [1]. In contrast, a structurally distinct 4-chlorothieno[2,3-d]pyrimidine derivative, tested as a negative control for the DRAK2 kinase, exhibited a cell potency of >10,000 nM, demonstrating the extreme sensitivity of biological activity to the specific substitution pattern enabled by this building block [2].

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

Optimized Procurement Scenarios for 6-Bromo-4-chlorothieno[2,3-d]pyrimidine


Scenario 1: Scaling a Kinase Inhibitor Library for Hit-to-Lead Optimization

This scenario is ideal for a medicinal chemistry group needing to synthesize a large, diverse library of thieno[2,3-d]pyrimidines for screening against a panel of kinases. The 49% overall yield and chromatography-free scalable synthesis [1] ensures that multi-gram quantities can be reliably and economically procured, directly supporting the parallel synthesis of 175+ compounds as demonstrated in the literature [1]. The two-step, regioselective diversification strategy [2] maximizes the number of unique analogs that can be generated from a single batch of material.

Scenario 2: Focused Synthesis of EGFR or Receptor Tyrosine Kinase (RTK) Inhibitors

This is a targeted application for research groups focused on EGFR, HER2, or other RTKs in oncology. The evidence that derivatives of this core can achieve sub-nanomolar IC50 values against EGFR and its mutants [1] provides a validated, high-probability starting point for a lead identification program. The use of this specific building block is justified by the direct link to a known, highly potent pharmacophore.

Scenario 3: Process Chemistry Development for a Preclinical Candidate

This scenario is for a process chemistry team that has identified a 4,6-disubstituted thieno[2,3-d]pyrimidine as a preclinical candidate. The availability of a robust, scalable, and chromatography-free four-step route [1] provides a solid foundation for developing a cost-effective manufacturing process. The orthogonal halogenation pattern is a deliberate design feature that simplifies the late-stage diversification of the API.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chlorothieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.